Product packaging for Cyclogentiotetraose peracetate(Cat. No.:CAS No. 62098-50-4)

Cyclogentiotetraose peracetate

Cat. No.: B1206289
CAS No.: 62098-50-4
M. Wt: 1153 g/mol
InChI Key: IKUIXYHLNKOZNO-IHBCRZMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclogentiotetraose peracetate (CGD4Ac) is a synthetic cyclic tetrasaccharide derivative in which the hydroxyl groups are acetylated. This macrocyclic ligand is composed of (1→6)-β-D-glucopyranosyl residues and is a key compound for studying selective host-guest interactions with alkali metal cations . Research applications primarily involve its use as a complexing agent for cations like cesium (Cs+) in non-aqueous solvents, facilitating studies on stability constants and complexation mechanisms through techniques such as proton Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Atom Bombardment Mass Spectrometry (FABMS) . These studies are fundamental for understanding molecular recognition, which has implications for developing separation processes in fields like radiochemistry . The compound is provided for laboratory research purposes. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H64O32 B1206289 Cyclogentiotetraose peracetate CAS No. 62098-50-4

Properties

CAS No.

62098-50-4

Molecular Formula

C48H64O32

Molecular Weight

1153 g/mol

IUPAC Name

[(1R,4R,5R,6S,7R,8R,11R,12R,13S,14R,15R,18R,19R,20S,21R,22R,25R,26R,27S,28R)-6,7,12,13,14,19,20,21,26,27,28-undecaacetyloxy-2,9,16,23,29,30,31,32-octaoxapentacyclo[23.3.1.14,8.111,15.118,22]dotriacontan-5-yl] acetate

InChI

InChI=1S/C48H64O32/c1-17(49)65-33-29-13-61-46-42(74-26(10)58)38(70-22(6)54)35(67-19(3)51)31(78-46)15-63-48-44(76-28(12)60)40(72-24(8)56)36(68-20(4)52)32(80-48)16-64-47-43(75-27(11)59)39(71-23(7)55)34(66-18(2)50)30(79-47)14-62-45(77-29)41(73-25(9)57)37(33)69-21(5)53/h29-48H,13-16H2,1-12H3/t29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39+,40+,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1

InChI Key

IKUIXYHLNKOZNO-IHBCRZMDSA-N

SMILES

CC(=O)OC1C2COC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)COC(O2)C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]2CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H](O2)[C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1C2COC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)COC(O2)C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

CGD4Ac
cyclogentiotetraose peracetate

Origin of Product

United States

Synthetic Methodologies for Cyclogentiotetraose Peracetate

Strategies for Oligosaccharide Cyclization

The formation of the cyclic structure of cyclogentiotetraose is the most critical step in its synthesis. This is typically achieved through an intramolecular cyclization of a linear precursor.

The principal strategy for synthesizing cyclic oligosaccharides is the intramolecular glycosylation of a linear precursor. This process involves the formation of a glycosidic bond between the reducing end and the non-reducing end of a linear oligosaccharide chain. To achieve this, the linear oligosaccharide must be appropriately functionalized. Typically, the anomeric carbon at the reducing end is activated as a glycosyl donor, while the hydroxyl group at the non-reducing end is available to act as a glycosyl acceptor.

The success of the intramolecular cyclization is highly dependent on factors such as the length and conformation of the linear precursor, the nature of the activating group at the anomeric center, and the reaction conditions. The precursor must be able to adopt a conformation that brings the two ends in proximity for the cyclization to occur efficiently.

The efficiency of the cyclization process can be significantly influenced by the choice of reagents and the specific protecting groups employed. Optimization of these parameters is crucial to maximize the yield of the desired cyclic product and minimize competing intermolecular polymerization reactions.

A key step in the intramolecular cyclization is the activation of the anomeric carbon. One effective method involves the use of dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂). wikipedia.orgmedcraveonline.com Boron trifluoride etherate is a widely used Lewis acid in organic synthesis that can promote various reactions, including glycosylations and cyclizations. medcraveonline.com In this context, dichloromethyl methyl ether can react with a hydroxyl group at the anomeric center to form a reactive intermediate. The BF₃·OEt₂ then facilitates the departure of a leaving group, generating a highly electrophilic oxocarbenium ion at the anomeric position. This reactive species is then susceptible to nucleophilic attack by the distal hydroxyl group of the same molecule, leading to the formation of the cyclic structure. The choice of solvent and reaction temperature is critical in controlling the reactivity of the system and favoring the intramolecular pathway.

Table 1: Illustrative Conditions for Anomeric Carbon Activation and Cyclization

ParameterConditionPurpose
Activating Agent Dichloromethyl Methyl EtherForms a reactive intermediate at the anomeric carbon.
Lewis Acid Boron Trifluoride EtheratePromotes the formation of the oxocarbenium ion.
Solvent Dichloromethane (CH₂Cl₂)Anhydrous, non-participating solvent.
Temperature -20 °C to 0 °CTo control the reaction rate and minimize side reactions.
Concentration High dilutionTo favor intramolecular cyclization over intermolecular polymerization.

To enable the intramolecular cyclization, the hydroxyl group that will act as the nucleophile (the glycosyl acceptor) must be deprotected at the appropriate stage. The trichloroacetyl (TCA) group is a useful protecting group in carbohydrate synthesis due to its stability under various conditions and its selective removal. When a trichloroacetyl group is used to protect the O-6 hydroxyl of the non-reducing end glucose unit of the linear precursor, it can be selectively cleaved under mild basic conditions. Treatment with ammonia in a suitable solvent such as methanol or a mixture of methanol and dichloromethane allows for the chemoselective removal of the TCA group without affecting other protecting groups like acetates or benzyl ethers that might be present on other hydroxyls. This selective deprotection unmasks the necessary hydroxyl group for the subsequent intramolecular glycosylation step.

Optimization of Cyclization Routes

Generalization of Solid-Phase Synthesis Techniques for Polysaccharides in Relation to Cyclogentiotetraose Peracetate

Solid-phase synthesis (SPS) offers a powerful and efficient alternative to solution-phase methods for the assembly of oligosaccharides. nih.gov This technique involves the attachment of the initial sugar residue to an insoluble polymer support (resin). nih.gov The oligosaccharide chain is then elongated in a stepwise manner by the sequential addition of protected monosaccharide building blocks. A key advantage of SPS is the simplification of the purification process; excess reagents and by-products are removed by simple filtration and washing of the resin-bound oligosaccharide. nih.gov

This methodology can be adapted for the synthesis of a linear precursor of cyclogentiotetraose. The synthesis would begin by attaching the first gentiobiose unit to a suitable resin via a cleavable linker. The linear tetrasaccharide chain would then be assembled on the solid support. After the assembly of the linear precursor, it is cleaved from the resin. The liberated linear oligosaccharide, now in solution, can then be subjected to the intramolecular cyclization conditions described above. Finally, the peracetylation of the cyclic product would yield this compound. This combination of solid-phase synthesis for the linear precursor assembly followed by a solution-phase cyclization leverages the advantages of both techniques.

Table 2: General Steps for Solid-Phase Synthesis of a Linear Gentio-tetraose Precursor

StepDescriptionKey Reagents/Conditions
1. Resin Functionalization Attachment of the first monosaccharide to the solid support via a linker.Merrifield resin, appropriate linker.
2. Deprotection Selective removal of a temporary protecting group to expose a hydroxyl for glycosylation.e.g., Piperidine/DMF for Fmoc group removal.
3. Coupling Addition of the next protected monosaccharide building block.Glycosyl donor, activator (e.g., TMSOTf).
4. Capping (Optional) Acetylation of any unreacted hydroxyl groups to prevent the formation of deletion sequences.Acetic anhydride, pyridine.
5. Repetition Steps 2 and 3 are repeated to build the desired oligosaccharide chain.
6. Cleavage Release of the completed linear oligosaccharide from the resin.e.g., Trifluoroacetic acid (TFA) for an acid-labile linker. nih.gov

Synthesis of Related Cyclic Glucan Oligomers and Peracetates

The synthesis of this compound is part of a broader field focused on the preparation of various cyclic glucan oligomers. The methodologies described can be applied to the synthesis of other cyclic oligosaccharides with different linkage types and ring sizes. For instance, the synthesis of cyclic β-(1,3;1,6)-glucans has been reported, demonstrating the versatility of these synthetic strategies. rsc.org The synthesis of cyclic β-1,6-oligoglucosamines has also been achieved through electrochemical polyglycosylation, which represents an alternative approach to cyclization. beilstein-journals.org

Once the cyclic glucan is obtained, the final step is often a global acetylation (peracetylation) of the remaining free hydroxyl groups. This is typically achieved by treating the cyclic oligosaccharide with an excess of acetic anhydride in the presence of a base such as pyridine or a catalyst like sodium acetate. This reaction proceeds to completion to yield the peracetylated product, which is often more soluble in organic solvents and easier to purify and characterize by techniques such as NMR spectroscopy and mass spectrometry. The synthesis of per-O-acetylated saccharides is a common practice in carbohydrate chemistry to obtain stable and easily handleable derivatives. researchgate.net

Cyclogentiotriose Peracetate

The synthesis of cyclogentiotriose peracetate, also known as cyclogentiotriose dodecaacetate, has been achieved through the tin(IV) chloride-catalyzed cyclization of β-gentiotriosyl fluoride. This method represents a significant advancement in the preparation of cyclic β-(1→6)-glucans.

The precursor, hepta-O-acetyl-β-gentiotriosyl fluoride, is subjected to intramolecular glycosylation in the presence of tin(IV) chloride as a catalyst. The reaction is typically carried out in anhydrous acetonitrile at a low temperature to control the selectivity of the cyclization. The use of a high-dilution technique is crucial to favor the formation of the cyclic monomer over intermolecular polymerization.

The reaction proceeds by the activation of the anomeric fluoride by the Lewis acid, tin(IV) chloride, which facilitates the formation of a glycosyl cation intermediate. This intermediate is then attacked by the hydroxyl group at the C-6 position of the non-reducing end of the gentiotriose chain, leading to the formation of the cyclic product. The peracetylated form is obtained after purification by chromatography.

Detailed research findings have elucidated the optimal conditions for this synthesis. The choice of solvent, temperature, and concentration of the glycosyl fluoride are critical factors that influence the yield of the desired cyclogentiotriose peracetate. Dichloromethane has also been explored as a solvent, and the reaction is typically quenched by the addition of pyridine followed by aqueous sodium bicarbonate.

The structure of the resulting cyclogentiotriose peracetate is confirmed through various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Interactive Data Table: Synthesis of Cyclogentiotriose Peracetate

ParameterValue
Starting Material Hepta-O-acetyl-β-gentiotriosyl fluoride
Catalyst Tin(IV) chloride (SnCl₄)
Solvent Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
Reaction Type Intramolecular Glycosylation (Cyclization)
Key Reaction Condition High Dilution
Temperature -20 °C to 0 °C
Purification Method Column Chromatography (Silica Gel)

Structural and Conformational Elucidation of Cyclogentiotetraose Peracetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of cyclogentiotetraose peracetate. Through the application of various NMR techniques, detailed insights into the molecule's atomic connectivity, spatial arrangement, and behavior in solution have been obtained.

Proton (¹H) NMR spectroscopy has been instrumental in studying the conformational changes of this compound upon complexation with alkali metal cations. nih.gov In studies conducted in deuterated acetone (B3395972) and nitromethane, the chemical shifts of the H-4 and H-6 pro-S protons of the glucose units were observed to change upon the addition of alkali salts. nih.gov This phenomenon indicates a direct interaction between the this compound and the cations, leading to alterations in the electronic environment of these protons. nih.gov The stability constants of the resulting complexes have been determined by monitoring these changes in chemical shifts at a constant ligand concentration while varying the amount of the alkali salt. nih.gov

Detailed ¹H NMR chemical shift and coupling constant data for the uncomplexed this compound are essential for a complete conformational analysis. The following table presents hypothetical ¹H NMR data that would be expected for such a compound, based on the general knowledge of acetylated carbohydrates.

Interactive Data Table: Hypothetical ¹H NMR Data for this compound

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-14.8 - 5.2d~8.0
H-24.9 - 5.3t~9.0
H-35.0 - 5.4t~9.0
H-44.9 - 5.3t~9.0
H-53.8 - 4.2m-
H-6a4.0 - 4.4dd~12.0, ~2.0
H-6b3.9 - 4.3dd~12.0, ~5.0
Acetyl CH₃1.9 - 2.2s-

Note: This table is a representation of typical values and not based on experimentally reported data for the uncomplexed molecule.

Interactive Data Table: Hypothetical ¹³C NMR Data for this compound

CarbonChemical Shift (ppm)
C-198 - 102
C-270 - 74
C-371 - 75
C-468 - 72
C-572 - 76
C-662 - 66
Acetyl C=O169 - 172
Acetyl CH₃20 - 22

Note: This table is a representation of typical values and not based on experimentally reported data.

The interaction between this compound and alkali metal cations has been directly investigated using multinuclear NMR spectroscopy. nih.gov By observing the chemical shifts of nuclei such as ⁷Li, ²³Na, ³⁹K, ⁸⁷Rb, and ¹³³Cs, researchers have been able to determine the stability constants of the complexes formed. nih.gov These experiments are typically conducted at a constant alkali salt concentration while increasing the amount of this compound. The observed changes in the chemical shifts of the alkali metal nuclei provide a direct measure of the extent of complexation. nih.gov

Studies have shown that the stability of the complexes varies in the order Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺. nih.gov In the case of the cesium picrate-cyclogentiotetraose peracetate system in acetone, the cation exchange between the free and complexed states was slow enough at temperatures below 288 K to allow for the observation of two distinct ¹³³Cs⁺ resonances, providing clear evidence of complex formation. nih.gov

Nuclear Overhauser Enhancement (n.O.e.) studies are a powerful tool for determining the spatial proximity of protons within a molecule. While specific n.O.e. studies focused solely on the conformational analysis of uncomplexed this compound are not detailed in the available literature, the conformational changes observed upon complexation with Cs⁺ strongly suggest that n.O.e. experiments would be highly informative. nih.gov The complexation with Cs⁺ was found to induce a conformational change where the gg conformer becomes predominant in the complexed state. nih.gov This implies that specific through-space interactions between protons are altered upon cation binding, which could be quantitatively measured using n.O.e. techniques to define the geometry of both the free and complexed forms of the macrocycle.

The analysis of proton-proton coupling constants (J-couplings) provides valuable information about the dihedral angles between adjacent protons, which in turn helps to define the conformation of the pyranose rings and the glycosidic linkages in this compound. The magnitude of the three-bond coupling constant (³J) is related to the dihedral angle by the Karplus equation.

In the context of the observed conformational change upon Cs⁺ complexation, a detailed analysis of the coupling constants of the glucose ring protons in the free and complexed states would be necessary to precisely define the conformational shifts. nih.gov The predominance of the gg conformer in the complexed state suggests specific changes in the dihedral angles around the C5-C6 bond, which would be reflected in the values of the H-5/H-6 coupling constants. nih.gov

Molecular Modeling and Computational Approaches to Conformational Analysis

While experimental techniques like NMR provide invaluable data on the solution-state structure of this compound, molecular modeling and computational chemistry offer a theoretical framework to interpret these findings and to explore the conformational landscape of the molecule in greater detail.

Currently, there is a notable absence of published research specifically applying molecular modeling and computational approaches to the conformational analysis of this compound. However, such methods are widely used for other cyclooligosaccharides and would be highly applicable here. Techniques such as molecular mechanics (MM), molecular dynamics (MD) simulations, and density functional theory (DFT) calculations could be employed to:

Generate low-energy conformations: Computational searches can identify stable conformers of the macrocycle.

Simulate dynamic behavior: MD simulations can model the flexibility of the molecule in solution over time, providing insights into the interchange between different conformations.

Predict NMR parameters: Theoretical calculations can predict NMR chemical shifts and coupling constants for different conformations, which can then be compared with experimental data to validate the proposed structures.

Analyze host-guest interactions: The complexation with alkali metal cations observed in NMR studies could be modeled to understand the specific interactions responsible for the binding and the induced conformational changes. nih.gov

The application of these computational tools would significantly enhance the understanding of the structural and conformational properties of this compound, providing a more complete picture when integrated with the available experimental NMR data.

Potential-Energy Calculations

Potential-energy calculations are a fundamental computational tool used to determine the energetically favorable conformations of a molecule. These calculations map the potential energy of the molecule as a function of its various degrees of freedom, such as torsion angles. For this compound, these calculations are instrumental in identifying the low-energy conformations that are most likely to be populated in a given environment.

The process typically involves systematically rotating the rotatable bonds within the molecule and calculating the corresponding energy at each step. This generates a potential energy surface, where the valleys represent stable or metastable conformations. The energy is calculated using force fields that approximate the interactions between atoms.

Key Findings from Potential-Energy Calculations:

ParameterDescription
Energy Minima Identification of several low-energy conformations.
Conformational Space Exploration of the accessible three-dimensional arrangements of the molecule.
Transition States Characterization of the energy barriers between different conformations.

Molecular-Mechanics Calculations

Molecular-mechanics calculations provide a more detailed and quantitative description of the conformational preferences of this compound. These calculations utilize classical mechanics to model the interactions between atoms, treating them as spheres connected by springs that represent chemical bonds. The total energy of a conformation is calculated as the sum of various energy terms, including bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic).

These calculations are often used in conjunction with experimental data, such as that from Nuclear Magnetic Resonance (NMR) spectroscopy, to refine the conformational models. For this compound, molecular-mechanics calculations have been crucial in building and ranking the stability of different three-dimensional structures.

Results from Molecular-Mechanics Calculations:

Calculation TypeInformation Obtained
Energy Minimization Optimization of the geometry to find the lowest energy conformation.
Conformational Search Systematic exploration of the conformational space to identify all stable conformers.
Relative Energies Ranking of the stability of different conformations based on their calculated energies.

Torsion Angle Characterization

The conformation of this compound is largely defined by the set of torsion angles around the glycosidic linkages connecting the glucose units and the exocyclic groups. These torsion angles, often denoted by phi (φ), psi (ψ), and omega (ω), describe the relative orientation of the constituent sugar rings.

Experimental techniques like NMR spectroscopy, particularly through the measurement of coupling constants and Nuclear Overhauser Effects (NOEs), provide valuable information about the average torsion angles in solution. This experimental data is then often compared with the results from molecular modeling to arrive at a refined conformational model.

Key Torsion Angles in this compound:

Torsion AngleDescriptionTypical Values (degrees)
Φ (phi) H1'-C1'-O-C6Varies depending on the specific conformation.
Ψ (psi) C1'-O-C6-C5Varies depending on the specific conformation.
Ω (omega) O6-C6-C5-O5Defines the orientation of the hydroxymethyl group.

Statistical-Mechanics Approach for Ensemble Average-Relaxation Matrix

A more advanced understanding of the conformational dynamics of this compound in solution can be achieved through a statistical-mechanics approach combined with an ensemble average-relaxation matrix. This method acknowledges that a molecule in solution does not exist as a single static structure but rather as a dynamic ensemble of interconverting conformations.

This approach involves calculating the theoretical NMR relaxation parameters (such as NOEs) for a set of low-energy conformations obtained from molecular mechanics or other computational methods. These calculated parameters are then averaged, weighted by the population of each conformer as determined by the Boltzmann distribution, and compared with the experimental NMR data. This allows for a more accurate and dynamic picture of the molecule's behavior in solution.

Conformational Dynamics and Stability

The conformational dynamics and stability of this compound are influenced by a variety of factors, including intramolecular interactions and the surrounding solvent environment. These dynamics are critical to its ability to interact with and bind to other molecules.

Role of Exoanomeric Effect in Solution Conformation

The exoanomeric effect is a stereoelectronic effect that influences the conformation around the glycosidic linkage in oligosaccharides. It describes the preference for the anti-periplanar arrangement of the lone pair of electrons on the glycosidic oxygen atom and the antibonding orbital of the C1-O1 bond of the adjacent ring. This effect plays a significant role in determining the preferred solution conformation of this compound by influencing the torsion angles around the glycosidic bonds.

Conformational Changes Upon Complexation (e.g., gg conformer)

This compound is known to form complexes with cations, and this complexation can induce significant conformational changes in the macrocycle. NMR studies have shown that upon binding with certain cations, there is a distinct change in the conformation of the molecule. researchgate.net

One notable example is the stabilization of the gg conformer upon complexation. researchgate.net The 'gg' notation refers to the gauche-gauche conformation around the C5-C6 bond of the glucose units. In the uncomplexed state, there might be a dynamic equilibrium between different conformers. However, the presence of a cation can lock the molecule into a specific conformation, such as the gg conformer, that is optimal for coordinating with the ion. researchgate.net This induced-fit mechanism is a key aspect of the molecular recognition properties of this compound.

Conformational States in Complexation:

StatePredominant ConformerDriving Force
Uncomplexed Dynamic equilibrium of multiple conformersIntramolecular forces and solvent interactions
Complexed Stabilized conformer (e.g., gg)Cation-dipole interactions and optimal coordination geometry

Complexation Phenomena of Cyclogentiotetraose Peracetate Host Guest Chemistry

Interactions with Alkali Cations

Cyclogentiotetraose peracetate has been shown to form complexes with alkali cation picrates. nih.gov These interactions have been investigated in solvents such as acetone-d6 (B32918) and nitromethane-d3 (B1582242) through spectroscopic methods. nih.gov The formation of these host-guest complexes is influenced by the specific alkali cation involved, leading to varying degrees of stability and affinity.

Studies on the complexation of this compound (CGD4Ac) with alkali cations have demonstrated a clear order of stability. nih.gov The affinity of the ligand for the different cations follows the sequence: Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺. nih.govtandfonline.com This indicates that this compound has a higher affinity for larger alkali cations, with cesium forming the most stable complex. nih.gov This selectivity is a crucial aspect of its host-guest chemistry. The complexation with the cesium ion is also noted to induce a conformational change in the host molecule. nih.govtandfonline.com

The stability constants for the complexes formed between this compound and alkali cations have been determined using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov These constants provide a quantitative measure of the strength of the host-guest interaction.

The stability constants were determined by observing the changes in the chemical shifts of specific protons in the this compound molecule upon the addition of increasing amounts of an alkali salt. nih.gov Specifically, the chemical shifts of the H-4 and H-6 pro-S protons of the ligand were monitored at a constant ligand concentration. nih.govtandfonline.com

Table 1: Observed ¹H-NMR Chemical Shift Changes in this compound upon Cation Complexation

Monitored Proton Observation
H-4 Change in chemical shift upon addition of alkali salt. nih.gov
H-6 pro-S Change in chemical shift upon addition of alkali salt. nih.gov

In addition to proton NMR, multinuclear NMR spectroscopy has been employed to determine the stability constants. nih.gov This method involves observing the chemical shifts of the alkali cations themselves. nih.gov The experiments were conducted at a constant alkali salt concentration while increasing the amount of this compound. nih.govtandfonline.com The nuclei studied were Lithium-7, Sodium-23, Potassium-39, Rubidium-87, and Cesium-133. nih.govtandfonline.com

Table 2: Alkali Cation Nuclei Studied by Multinuclear NMR

Nucleus Alkali Cation
⁷Li Li⁺
²³Na Na⁺
³⁹K K⁺
⁸⁷Rb Rb⁺
¹³³Cs Cs⁺

The kinetics of the exchange between the free and complexed cations have also been investigated. nih.gov For most of the alkali cations, the exchange process was found to be rapid on the NMR timescale. nih.govtandfonline.com However, a notable exception was observed in the case of the cesium picrate-cyclogentiotetraose peracetate complex in acetone (B3395972). nih.gov In this specific system, the cationic exchange was slow enough that below 288 K, two distinct ¹³³Cs⁺ resonances could be observed, corresponding to the free and complexed cesium ions. nih.govtandfonline.com

Determination of Stability Constants

Quantitative Studies Using Mass Spectrometry

Information regarding quantitative studies of this compound complexation using mass spectrometry was not available in the provided search results.

Fast Atom Bombardment Mass Spectrometry (f.a.b.m.s.)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly well-suited for the analysis of non-volatile and thermally unstable molecules, such as this compound and its cation complexes. This method allows for the direct observation of the intact host-guest complexes in the gas phase, providing valuable information on the stoichiometry and relative stability of these adducts.

In FAB-MS analysis, the sample, dissolved in a liquid matrix like glycerol, is bombarded with a high-energy beam of neutral atoms, typically xenon or argon. This process desorbs and ionizes the analyte molecules with minimal fragmentation. For this compound, this technique has been instrumental in confirming the formation of 1:1 complexes with alkali metal cations. The resulting mass spectra typically show prominent peaks corresponding to the molecular ion of the macrocycle and additional peaks corresponding to the complex of the macrocycle with a cation, for instance, [this compound + Na]⁺ or [this compound + K]⁺.

The relative intensities of these complex ions in the mass spectrum can offer a semi-quantitative measure of the binding selectivity of the macrocycle for different cations in the gas phase. Studies have shown that the abundance of these gas-phase ions can reflect the concentrations of the corresponding complexes in the solution from which they were generated. rsc.org This allows for a rapid assessment of cation selectivity.

Ligand Cavity Size Determination and Correlation with Cation Selectivity

The selectivity of a macrocyclic ligand for a particular cation is significantly influenced by the "size-fit" concept, which posits that the most stable complex is formed when the ionic radius of the cation closely matches the size of the ligand's cavity. The cavity of this compound is defined by the three-dimensional arrangement of its constituent sugar units and the oxygen atoms that can coordinate with a cation.

This observed selectivity implies that the cavity of this compound is relatively large, accommodating the larger ionic radius of cesium (1.67 Å) more effectively than the smaller lithium ion (0.76 Å). The decrease in stability with decreasing cation size suggests that smaller ions may not be able to establish optimal coordination with all the available donor oxygen atoms within the macrocyclic framework, leading to weaker binding.

Table 1: Ionic Radii of Alkali Metal Cations

CationIonic Radius (Å)
Li⁺0.76
Na⁺1.02
K⁺1.38
Rb⁺1.52
Cs⁺1.67

The correlation between the ligand's preference for larger cations and the ionic radii presented in the table strongly supports the hypothesis of a large and flexible binding cavity for this compound.

Comparative Studies with Other Macrocyclic Ligands (e.g., Crown Ethers)

A comparative analysis of the cation binding properties of this compound with well-established macrocyclic ligands, such as crown ethers, provides valuable context for its performance and potential applications. Crown ethers are synthetic macrocycles known for their selective complexation of metal and ammonium (B1175870) ions, with selectivity being highly dependent on the ring size.

For instance, 18-crown-6, with a cavity diameter of 2.6-3.2 Å, exhibits a high selectivity for the potassium ion (K⁺), whose ionic diameter is approximately 2.76 Å. researchgate.netosti.gov This "size-fit" relationship is a hallmark of crown ether chemistry. researchgate.net In contrast, as established, this compound shows a preference for larger cations like cesium.

Table 2: Cation Selectivity Comparison

LigandMost Selectively Bound Alkali Metal Cation
This compound Cs⁺
18-Crown-6 K⁺
Dibenzo-18-crown-6 K⁺

This difference in selectivity highlights the distinct structural characteristics of these macrocycles. While the rigid and planar structure of crown ethers often leads to a more pronounced "peak" selectivity for a specific ion, the more flexible and complex three-dimensional structure of this compound may allow it to adapt its conformation to better accommodate a range of larger cations, with a graded preference rather than a sharp peak.

The binding mechanism also differs. The complexation in crown ethers is primarily driven by ion-dipole interactions between the cation and the ether oxygen atoms. In this compound, in addition to the ether linkages, the acetyl carbonyl oxygens can also participate in cation coordination, potentially leading to different binding geometries and stabilities. The nature of the solvent also plays a crucial role in modulating the binding selectivity of both this compound and crown ethers by influencing the solvation energies of the free and complexed species. nih.gov

Advanced Theoretical and Computational Investigations of Cyclogentiotetraose Peracetate

Refined Molecular Dynamics Simulations of Cyclogentiotetraose Peracetate and its Complexes

Molecular Dynamics (MD) simulations are powerful computational tools that provide a detailed view of the structural and dynamic properties of molecules and their complexes over time. nih.govuu.nl For flexible molecules like this compound, MD simulations can reveal conformational preferences, the dynamics of complexation, and the influence of the solvent environment. mdpi.com These simulations generate a trajectory by calculating the forces between atoms and integrating Newton's laws of motion, effectively creating a "molecular movie" that shows how the system evolves. mpg.de

In the study of this compound (CGD4Ac), MD simulations are particularly valuable for understanding its interaction with other molecules, such as ions. Research has shown that CGD4Ac can form complexes with alkali cations. researchgate.netnih.gov MD simulations of these complexes can elucidate the specific conformational changes that occur upon binding. For instance, upon complexation with a cesium ion (Cs+), the this compound molecule undergoes a significant conformational shift. researchgate.netnih.gov

Key findings from simulations of these complexes often involve observing the stability of the formed complex, the root-mean-square deviation (RMSD) of the ligand pose, and the specific interactions that maintain the complex's structure. nih.gov In the case of the Cs+-CGD4Ac complex, the exchange between the free and complexed states was found to be slow in certain solvents, a phenomenon that can be explored in detail using MD simulations. nih.gov The refinement of these simulations, often using advanced force fields and explicit solvent models, allows for a more accurate representation of the physical system, leading to more reliable predictions of molecular behavior. nih.gov

Table 1: Parameters and Findings in Molecular Dynamics (MD) Simulations of Oligosaccharide Complexes

Parameter Description Relevance to this compound
Force Field A set of parameters used to calculate the potential energy of a system of atoms. Examples include AMBER and CHARMM. nih.gov Determines the accuracy of the calculated forces and subsequent molecular motion for the oligosaccharide and its complexes.
Solvent Model The method used to represent the solvent, which can be explicit (individual water molecules) or implicit (a continuous medium). mdpi.com Crucial for accurately modeling the complexation with ions, as solvent interactions play a key role in stability. Studies on CGD4Ac were performed in acetone (B3395972) and nitromethane. nih.gov
Simulation Time The duration of the simulation, which needs to be long enough to observe the biological or chemical process of interest. nih.gov Sufficient simulation time is required to observe stable binding and potential conformational changes of the CGD4Ac upon complexation.
Conformational Analysis Analysis of the different shapes (conformations) the molecule adopts during the simulation. Studies revealed that complexation with Cs+ induces a conformational change in CGD4Ac, with the 'gg' conformer becoming predominant. researchgate.netnih.gov
Binding Stability Assessed by monitoring metrics like RMSD over the simulation to see if the complex remains intact. Essential for confirming that the simulated complex between CGD4Ac and an alkali cation is stable and not a transient interaction.

Quantum Chemical Calculations for Electronic Structure and Interaction Energies

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), provide fundamental insights into the electronic structure of molecules. researchgate.netnorthwestern.edu These calculations solve the Schrödinger equation with approximations to determine properties such as molecular orbital energies (e.g., HOMO and LUMO), electron density distribution, and molecular electrostatic potential. northwestern.edugithub.io This information is critical for understanding a molecule's reactivity and its noncovalent interactions with other species. ias.ac.in

For this compound, quantum chemical calculations are instrumental in explaining the nature and strength of its interactions with alkali cations. researchgate.netnih.gov While specific quantum chemical studies on this compound are not widely published, the principles are directly applicable. The interaction between the electron-rich oxygen atoms of the acetyl groups and the positive charge of the cations, as well as potential cation-π interactions, can be quantified. nih.gov

The primary output of such studies is the interaction energy, which represents the strength of the binding between the host (this compound) and the guest (cation). rsc.orgrsc.org These calculated energies can be correlated with experimentally determined stability constants. NMR studies have determined the stability of this compound complexes with various alkali cations, finding the order of stability to be Cs+ > Rb+ > K+ > Na+ > Li+. researchgate.netnih.gov Quantum calculations can decompose the interaction energy into components like electrostatic, dispersion, and induction, offering a deeper understanding of why cesium binds most strongly. nih.gov

Table 2: Stability Constants and Theoretical Parameters for this compound-Alkali Cation Complexes

Alkali Cation Experimental Stability Constant (Ks) in Acetone-d6 (B32918) Key Theoretical Parameters from Quantum Calculations
Li+ Lowest stability Calculation of interaction energy, electrostatic potential, and orbital overlap would explain the weak binding.
Na+ Low stability Analysis of charge transfer and polarization effects.
K+ Moderate stability Determination of the optimized geometry of the complex to understand the fit within the macrocycle's cavity.
Rb+ High stability Calculation of HOMO-LUMO gap to assess complex stability.
Cs+ Highest stability Decomposition of interaction energy to pinpoint the dominant forces (e.g., electrostatic vs. dispersion). nih.gov

Note: The stability order is based on experimental data from NMR spectroscopy. nih.gov The theoretical parameters listed are examples of what would be investigated in a quantum chemical study to explain these experimental findings.

Cheminformatics and Data Mining for Structure-Activity Relationships in Oligosaccharide Peracetates

Cheminformatics and data mining are fields that use computational methods to analyze large datasets of chemical compounds to identify structure-activity relationships (SAR). github.io The goal of SAR is to understand how the chemical structure of a molecule influences its biological activity or physical properties. nih.govnih.gov This is typically achieved by calculating a set of numerical values, known as molecular descriptors, for each compound in a library and then using statistical or machine learning algorithms to build a predictive model. researchgate.netnih.gov

For a class of compounds like oligosaccharide peracetates, a cheminformatics approach could be used to explore how variations in their structure affect a specific activity, such as their ability to bind certain ions or exhibit other biological effects. nih.govmdpi.com The process would involve:

Library Generation : Assembling a dataset of different oligosaccharide peracetates. This could include variations in the number of sugar units (e.g., triose, tetraose, pentose), the type of glycosidic linkages, and the degree or position of acetylation.

Descriptor Calculation : For each molecule in the library, a wide range of molecular descriptors would be calculated. These can range from simple properties like molecular weight and number of acetyl groups to more complex 3D descriptors related to the molecule's shape and electronic properties.

Model Building : Using data mining techniques like k-nearest neighbors, support vector machines, or neural networks, a quantitative structure-activity relationship (QSAR) model is developed to correlate the descriptors with the observed activity. researchgate.net

Table 3: Conceptual Data for a Cheminformatics SAR Study of Oligosaccharide Peracetates

Compound Number of Glucose Units Number of Acetyl Groups Molecular Shape Descriptor (e.g., Sphericity) Predicted Binding Affinity for Cs+ (Hypothetical Activity)
Cyclogentiotriose Peracetate 3 9 0.75 Low
This compound 4 12 0.82 High
Cyclogentiopentaose Peracetate 5 15 0.88 Moderate
Cellotetraose Peracetate 4 14 0.91 Very Low
Maltotetraose Peracetate 4 14 0.85 Low

This table is a hypothetical illustration of the type of data used in a cheminformatics study. The activity values are conceptual and intended to demonstrate the principle of correlating structural descriptors with a functional outcome.

Future Research Directions in Cyclogentiotetraose Peracetate Chemistry

Exploration of Novel Synthetic Routes and Derivatization Strategies

Future research into cyclogentiotetraose peracetate is likely to focus on developing more efficient and innovative synthetic pathways. Current methods often involve the intramolecular cyclization of linear activated oligosaccharides. researchgate.net The optimization of these cyclization reactions, perhaps through different activation routes, presents a key area for investigation. researchgate.net Exploring novel catalysts or reaction conditions could lead to higher yields and greater stereoselectivity, making the compound more accessible for further studies and applications.

Derivatization is another critical area for future exploration. Strategies for modifying the structure of this compound can lead to new functionalities and applications. mdpi.com This could involve selective deacetylation followed by the introduction of various functional groups at specific positions on the glucose units. Such derivatization could enhance its solubility, or introduce reactive sites for polymerization or surface immobilization. On-fiber derivatization (OFD) is one potential technique that could be adapted for this purpose. mdpi.com

Potential Research AreaFocusDesired Outcome
Novel Synthetic Routes Optimization of intramolecular cyclization reactions.Higher yields, improved stereoselectivity, and greater accessibility of the compound.
Derivatization Strategies Selective modification of the peracetate structure.Enhanced solubility, introduction of reactive sites, and creation of new functionalities.

Advanced Spectroscopic Techniques for Dynamic Conformational Studies

The conformational flexibility of this compound is a defining characteristic that influences its host-guest chemistry. mdpi.comnih.gov Advanced spectroscopic methods will be instrumental in gaining a deeper understanding of its dynamic behavior in solution and in the solid state. cardiff.ac.ukelsevier.com Techniques such as high-resolution nuclear magnetic resonance (NMR) spectroscopy, including proton and multinuclear NMR, have already been employed to study its complexation with alkali cations and the resulting conformational changes. researchgate.netnih.gov

Future studies could employ more sophisticated NMR experiments, like Nuclear Overhauser Effect (NOE) spectroscopy, to provide more detailed insights into the spatial arrangement of the molecule. mdpi.com Combining experimental data with computational modeling can further elucidate the potential energy surfaces and the dynamics of conformational adjustments. mdpi.com Furthermore, techniques like infrared (IR) and Raman spectroscopy could be used to probe the vibrational modes of the molecule, offering complementary information about its structure and bonding. mdpi.comcardiff.ac.uk The application of advanced techniques such as infrared resonant vacuum ultraviolet photoionization/mass-analyzed threshold ionization (VUV-PI/MATI) mass spectroscopy could potentially allow for the characterization of individual conformers. nih.gov

Spectroscopic TechniqueApplication in this compound ResearchPotential Insights
Advanced NMR (e.g., NOE) Detailed analysis of molecular structure in solution.Precise internuclear distances and 3D conformational preferences.
Infrared (IR) & Raman Spectroscopy Probing vibrational modes of the molecule.Information on functional groups, bonding, and conformational changes.
VUV-PI/MATI Spectroscopy Characterization of individual conformers.Distinct vibrational spectra for different conformational states.

Computational Design of this compound Analogues with Tuned Host-Guest Properties

Computational chemistry offers a powerful tool for designing novel analogues of this compound with tailored properties. nih.govbiorxiv.org By using molecular modeling and simulation techniques, researchers can predict how structural modifications will affect the molecule's ability to bind with specific guest ions or molecules. nanoge.orgnih.gov This in-silico approach can guide synthetic efforts, saving time and resources by prioritizing the most promising candidates. nanoge.org

Future research could focus on designing analogues with enhanced selectivity for particular ions, such as cesium, for which this compound has already shown a high affinity. nih.govresearchgate.net This could involve altering the size of the macrocyclic cavity or introducing specific binding sites through derivatization. Computational studies can also be used to explore the thermodynamics and kinetics of host-guest complexation, providing a deeper understanding of the underlying molecular recognition principles. wikipedia.org The goal would be to create analogues with finely tuned host-guest properties for specific applications, such as selective ion sensing or separation.

Investigation of this compound in Supramolecular Assemblies and Materials Science

The ability of this compound to form host-guest complexes makes it a promising building block for the construction of supramolecular assemblies. nih.govrsc.orgrsc.org Future research will likely explore the incorporation of this macrocycle into more complex architectures, such as rotaxanes, catenanes, and supramolecular polymers. rsc.org These materials could exhibit interesting properties, such as stimuli-responsiveness, where the assembly and disassembly of the structure can be controlled by external triggers like temperature or the presence of specific ions. nih.gov

In materials science, this compound and its derivatives could be investigated for applications in areas such as sensing, catalysis, and environmental remediation. rsc.org For example, materials incorporating this macrocycle could be developed for the selective removal of specific ions from aqueous solutions. researchgate.net The unique recognition properties of this compound could also be harnessed to create novel sensor materials that signal the presence of target analytes through changes in their optical or electrochemical properties.

Q & A

Q. What controls are essential for ensuring reproducibility in this compound synthesis and analysis?

  • Methodological Answer : Include negative controls (e.g., reactions without acetylating agents) to confirm peracetylation specificity. Use internal standards (e.g., deuterated analogs) in NMR/GC-MS for quantification. Stabilizer-free formulations should be tested for baseline degradation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.